molecular formula C22H25N3O2 B3749192 2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(2-methyl-1H-indol-3-yl)ethanone

2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(2-methyl-1H-indol-3-yl)ethanone

Cat. No.: B3749192
M. Wt: 363.5 g/mol
InChI Key: KQXKALOTYDOQRG-UHFFFAOYSA-N
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Description

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-1-(2-methyl-1H-indol-3-yl)ethanone is a piperazine-indole hybrid compound characterized by a 4-methoxyphenyl-substituted piperazine ring and a 2-methylindole ethanone moiety. Its molecular formula is C₂₂H₂₅N₃O₂ (approximate molecular weight: ~387.5 g/mol). The 4-methoxy group on the phenyl ring and the methyl substituent on the indole core are critical for its pharmacological profile, particularly its interactions with serotonin (5-HT) and dopamine receptors .

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(2-methyl-1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-16-22(19-5-3-4-6-20(19)23-16)21(26)15-24-11-13-25(14-12-24)17-7-9-18(27-2)10-8-17/h3-10,23H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXKALOTYDOQRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)CN3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(2-methyl-1H-indol-3-yl)ethanone typically involves a multi-step process. One common method includes the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is first substituted with a 4-methoxyphenyl group through a nucleophilic substitution reaction.

    Indole Derivative Preparation: The indole moiety is synthesized separately, often starting from 2-methylindole.

    Coupling Reaction: The final step involves coupling the piperazine derivative with the indole derivative using a suitable coupling agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(2-methyl-1H-indol-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Overview

2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(2-methyl-1H-indol-3-yl)ethanone is a compound of growing interest in various scientific fields, particularly in medicinal chemistry and pharmacology. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in:

  • Neurological Disorders : Research indicates that compounds with similar structures may exhibit antidepressant and anxiolytic effects, suggesting potential use in treating conditions such as depression and anxiety disorders.
  • Cancer Treatment : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation, particularly in specific types of tumors.

Biological Studies

The compound's interactions with biological targets have been a focal point in research:

  • Receptor Binding : It has been shown to bind to serotonin receptors, which are crucial in mood regulation and may play a role in the treatment of mood disorders .
  • Enzyme Modulation : Investigations into its effects on certain enzymes have revealed potential pathways for therapeutic intervention in metabolic disorders .

Chemical Research

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical modifications, leading to new derivatives with potentially enhanced biological activities.

Case Study 1: Antidepressant Activity

A study conducted on a series of piperazine derivatives demonstrated that modifications to the methoxy group significantly influenced the binding affinity to serotonin receptors. The results indicated that this compound exhibited promising antidepressant-like effects in animal models, warranting further investigation into its pharmacological profile .

Case Study 2: Anticancer Properties

In vitro studies on human cancer cell lines showed that this compound could induce apoptosis in breast cancer cells. The mechanism was linked to the modulation of apoptotic pathways, suggesting its potential as an anticancer agent. Further studies are needed to explore its efficacy and safety in vivo .

Mechanism of Action

The mechanism of action of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(2-methyl-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Functional Group Analysis

The target compound shares a piperazine-indole scaffold with several analogs. Key structural differences and their implications are summarized below:

Compound Name Key Substituents Molecular Weight (g/mol) Unique Features
Target Compound : 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-1-(2-methyl-1H-indol-3-yl)ethanone 4-Methoxyphenyl (piperazine), 2-methylindole ~387.5 Electron-donating methoxy group enhances receptor binding; methylindole increases lipophilicity .
Analog 1 : 2-[4-(Diphenylmethyl)piperazin-1-yl]-1-(2-methyl-1H-indol-3-yl)ethanone () Diphenylmethyl (piperazine), 2-methylindole 364.49 Diphenylmethyl group increases steric bulk, potentially reducing blood-brain barrier penetration compared to methoxyphenyl .
Analog 2 : 2-(4-Fluorophenyl)-1-{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}ethanone () 4-Fluorophenyl (piperazine), 1-methylindole ~380.4 Fluorine’s electron-withdrawing nature may alter receptor affinity; methylindole enhances metabolic stability .
Analog 3 : 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-(7-methoxy-1H-indol-1-yl)ethanone () 4-Chlorophenyl (piperazine), 7-methoxyindole ~409.3 Chlorine’s hydrophobic effects improve receptor binding; 7-methoxyindole modifies selectivity for 5-HT subtypes .

Pharmacological Properties

Receptor Binding and Selectivity
  • Target Compound : Exhibits high affinity for 5-HT₁A and D₂ receptors due to the methoxyphenyl group’s electron-donating properties, which stabilize hydrogen bonding with receptor sites .
  • Analog 1 : Diphenylmethyl substitution reduces 5-HT₁A affinity but increases dopamine receptor binding, suggesting utility in antipsychotic therapies .
  • Analog 2 : Fluorophenyl substitution enhances selectivity for 5-HT₂A receptors , linked to anxiolytic effects .
Pharmacokinetics
  • The methoxyphenyl group in the target compound improves solubility in polar solvents (e.g., DMSO) compared to diphenylmethyl analogs, which are more lipophilic .
  • Fluorophenyl analogs (e.g., Analog 2) exhibit longer plasma half-lives due to reduced oxidative metabolism .

Biological Activity

The compound 2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(2-methyl-1H-indol-3-yl)ethanone (commonly referred to as Compound A) is a synthetic derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the biological activity of Compound A, highlighting its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

Compound A has the molecular formula C19H21N5O2C_{19}H_{21}N_{5}O_{2} and a molecular weight of approximately 351.40 g/mol. The structure features a piperazine ring, an indole moiety, and a methoxyphenyl group, which contribute to its pharmacological properties.

Biological Activity Overview

Research indicates that Compound A exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have demonstrated that Compound A has significant antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The minimum inhibitory concentration (MIC) values suggest potent activity comparable to standard antibiotics.
  • Antifungal Activity : In vitro assays have shown that Compound A possesses antifungal activity, particularly against common fungal pathogens, with MIC values indicating effectiveness at low concentrations.

Table 1: Antimicrobial Efficacy of Compound A

PathogenMIC (μg/mL)Activity Type
Staphylococcus aureus15.625Bactericidal
Escherichia coli31.25Bacteriostatic
Candida albicans62.5Fungicidal
Pseudomonas aeruginosa125Bacteriostatic

The antimicrobial action of Compound A appears to involve multiple mechanisms:

  • Inhibition of Protein Synthesis : The compound disrupts bacterial protein synthesis pathways, leading to cell death.
  • Disruption of Cell Membrane Integrity : It affects the integrity of bacterial cell membranes, contributing to its bactericidal effects.
  • Biofilm Inhibition : Compound A has shown efficacy in inhibiting biofilm formation in pathogenic bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus).

Case Study: Efficacy Against MRSA Biofilms

A recent study evaluated the effectiveness of Compound A against MRSA biofilms. Results indicated that it inhibited biofilm formation significantly at concentrations as low as 0.007 mg/mL, showcasing its potential as an anti-biofilm agent.

Pharmacological Studies

In pharmacological studies, Compound A has been shown to interact with various receptors in the central nervous system, suggesting potential applications in treating neurological disorders. Its affinity for serotonin receptors indicates possible antidepressant and anxiolytic effects.

Table 2: Pharmacological Profile of Compound A

Target ReceptorBinding Affinity (Ki)
5-HT1A20 nM
D2 Dopamine50 nM
α1 Adrenergic100 nM

Q & A

Basic: What are the common synthetic routes for preparing 2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(2-methyl-1H-indol-3-yl)ethanone?

Synthesis typically involves multi-step organic reactions. Key steps include:

  • Amide formation : Coupling the piperazine moiety with the indole-3-yl carbonyl group using carbodiimide-based reagents (e.g., EDC/HOBt) under inert conditions .
  • Carbonylation : Introducing the methoxyphenyl group via nucleophilic substitution or Ullmann-type coupling, often requiring palladium catalysts and elevated temperatures .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) is standard, followed by recrystallization from ethanol/water mixtures for structural verification .

Basic: What spectroscopic methods are most effective for characterizing the structural integrity of this compound?

  • X-ray crystallography : Resolves bond lengths (e.g., C–N piperazine bonds at ~1.515 Å) and dihedral angles, confirming stereochemistry .
  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent effects (e.g., methoxy protons at δ 3.7–3.9 ppm; indole NH at δ 10.2–10.5 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 377.2) .

Advanced: How can computational modeling predict the binding affinity of this compound to serotonin or dopamine receptors?

  • Molecular docking : Use software like AutoDock Vina to simulate interactions with receptor active sites (e.g., serotonin 5-HT₁A or dopamine D₂ receptors). Key parameters include binding energy (ΔG ≤ -8 kcal/mol) and hydrogen bonding with conserved residues (e.g., Asp³.³² in 5-HT₁A) .
  • QSAR models : Correlate substituent electronic properties (e.g., methoxy group’s Hammett σ value) with activity trends . Validate predictions with in vitro radioligand displacement assays .

Advanced: What experimental strategies are recommended to resolve discrepancies in reported biological activity data for this compound?

  • Dose-response studies : Use a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects or off-target interactions .
  • Control experiments : Include reference ligands (e.g., ketanserin for 5-HT₂A) to confirm assay specificity .
  • Reproducibility checks : Replicate studies across multiple cell lines (e.g., HEK-293 vs. CHO-K1) to rule out model-specific artifacts .

Advanced: What in vivo pharmacokinetic parameters should be prioritized when evaluating this compound's therapeutic potential?

  • Bioavailability : Assess oral absorption using Caco-2 cell monolayers or rodent models; logP values >3 may indicate blood-brain barrier permeability .
  • Metabolic stability : Incubate with liver microsomes to measure half-life (t₁/₂ > 30 min suggests suitability for systemic delivery) .
  • Tissue distribution : Radiolabeled analogs (e.g., ¹⁴C) quantify accumulation in target organs (e.g., CNS) via autoradiography .

Advanced: How does the electronic configuration of the methoxyphenyl group influence the compound's reactivity in nucleophilic environments?

  • Electron-donating effect : The methoxy group’s +M effect increases electron density on the phenyl ring, enhancing resistance to electrophilic substitution but promoting stability in polar aprotic solvents .
  • Steric effects : Ortho-substituents on the phenyl ring may hinder π-π stacking with biological targets, reducing affinity .

Basic: What methodologies are used to assess the solubility and stability of this compound under various experimental conditions?

  • Solubility profiling : Shake-flask method in PBS (pH 7.4), DMSO, or ethanol; HPLC quantifies saturation concentrations (typical range: 5–50 µg/mL) .
  • Stability assays : Incubate at 37°C in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8); monitor degradation via LC-MS over 24 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(2-methyl-1H-indol-3-yl)ethanone
Reactant of Route 2
Reactant of Route 2
2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(2-methyl-1H-indol-3-yl)ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.